2-[4-(Cyanomethoxy)phenyl]acetic acid
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Overview
Description
“2-[4-(Cyanomethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1019446-81-1 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Molecular Structure Analysis
The molecular weight of “this compound” is 191.19 . The InChI code for this compound is 1S/C10H9NO3/c11-5-6-14-9-3-1-8 (2-4-9)7-10 (12)13/h1-4H,6-7H2, (H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Phloretic Acid: A Sustainable Alternative for Material Science
Phloretic acid, explored as a renewable building block, enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the synthesis of bio-based benzoxazine monomers, showing potential in material science for developing materials with suitable thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Antimicrobial Applications of Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights their significant antimicrobial activities. This indicates the potential of acetic acid derivatives in developing new antimicrobial agents, reflecting the broader applications of such compounds in medicinal chemistry (M. Noolvi et al., 2016).
Novel Mesomorphic Properties in Material Science
The study of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails showcases the impact of chemical structure on material properties. These findings can be relevant to discussions on the applications of compounds with cyanomethoxyphenyl groups in the creation of materials with unique mesomorphic properties (X. Kong, B. Tang, 1998).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(cyanomethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBKIUDDJOIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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